molecular formula C14H11NO4 B13823912 4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid CAS No. 351435-26-2

4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid

Cat. No.: B13823912
CAS No.: 351435-26-2
M. Wt: 257.24 g/mol
InChI Key: QWUROVBYWLRREV-UHFFFAOYSA-N
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Description

4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C13H11NO4 It is a derivative of benzoic acid and pyridine, featuring a methoxycarbonyl group attached to the pyridine ring

Properties

CAS No.

351435-26-2

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

4-(2-methoxycarbonylpyridin-4-yl)benzoic acid

InChI

InChI=1S/C14H11NO4/c1-19-14(18)12-8-11(6-7-15-12)9-2-4-10(5-3-9)13(16)17/h2-8H,1H3,(H,16,17)

InChI Key

QWUROVBYWLRREV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it a promising candidate for drug development. Notably, derivatives of this compound have been investigated for their potential anti-HIV activity. In one study, several derivatives exhibited moderate to good inhibitory effects against HIV-1, indicating their potential as antiviral agents .

Mechanism of Action
The compound's mechanism often involves binding to specific receptors or enzymes, modulating their activity, which can lead to therapeutic effects. For instance, its derivatives have shown promise in inhibiting protein kinase CK2, an enzyme implicated in various cancers .

Material Science

Advanced Material Development
In material science, this compound is employed in the creation of polymers and coatings. Its incorporation into materials enhances properties such as thermal stability and chemical resistance. These characteristics are crucial for industrial applications where durability and performance under stress are required .

Case Studies
Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal degradation profiles. This application is particularly relevant in the development of materials for electronics and protective coatings.

Organic Synthesis

Versatile Intermediate
As a versatile intermediate, this compound facilitates the synthesis of complex organic molecules through various coupling reactions. Its ability to participate in diverse chemical transformations makes it invaluable in both academic research and industrial chemistry.

Comparison with Similar Compounds
Compared to other benzoic acid derivatives, this compound's methoxycarbonyl group enhances its solubility and reactivity, making it more effective in specific synthetic pathways.

Agricultural Chemistry

Agrochemical Formulations
The compound is also significant in agricultural chemistry, particularly in the formulation of herbicides. Its inclusion can enhance the efficacy and selectivity of weed control agents, contributing to more sustainable agricultural practices .

Research Findings
Studies have shown that derivatives of this compound can improve herbicide performance by increasing absorption rates in target plants while minimizing impact on non-target species.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Pharmaceuticals Drug synthesis (anti-HIV agents)Moderate inhibitory activity against HIV-1
Material Science Polymer developmentImproved thermal stability and mechanical properties
Organic Synthesis Intermediate for complex moleculesEnhanced reactivity due to methoxycarbonyl group
Agricultural Chemistry Herbicide formulationsIncreased efficacy and selectivity in weed control

Mechanism of Action

The mechanism of action of 4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group and the aromatic rings can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridin-4-yl-benzoic acid: This compound is structurally similar but lacks the methoxycarbonyl group.

    3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another related compound with a different functional group arrangement.

Uniqueness

The presence of the methoxycarbonyl group in 4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid imparts unique chemical properties, such as increased reactivity in certain reactions and potential for specific binding interactions in biological systems. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H13NO4\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{4}

This structure includes a pyridine ring and a benzoic acid moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid can exhibit significant anticancer properties. For instance, in a study evaluating various benzoic acid derivatives, it was found that compounds similar to this compound showed potent inhibition of cancer cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of proteolytic pathways such as the ubiquitin-proteasome system and autophagy .

Case Study:
A specific investigation into the effects of benzoic acid derivatives on Hep-G2 and A2058 cancer cell lines revealed that certain compounds led to a substantial reduction in cell viability, indicating their potential as anticancer agents. The study reported that compounds exhibiting structural similarities to this compound had an IC50 value in the low micromolar range, suggesting significant bioactivity .

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives have been documented extensively. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays showed that these compounds could reduce inflammation markers in various cell lines .

Data Table: Inhibition of COX and LOX Enzymes

CompoundIC50 (µM) for COXIC50 (µM) for LOX
Compound A2530
Compound B1520
This compoundTBDTBD

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in related compounds, suggesting a similar effect for this derivative.

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